Chloroxine
Overview
Description
It is primarily used in the treatment of dandruff and mild to moderately severe seborrheic dermatitis of the scalp . Chloroxine has bacteriostatic, fungistatic, and antiprotozoal properties, making it effective against a variety of microorganisms including Streptococci, Staphylococci, Candida, Candida albicans, Shigella, and Trichomonads .
Scientific Research Applications
Chloroxine has a wide range of scientific research applications:
Chemistry: this compound is used as an analytical reagent in various chemical assays.
Biology: It is used to study the effects of antibacterial and antifungal agents on different microorganisms.
Medicine: this compound is used in the treatment of dandruff, seborrheic dermatitis, and infectious diarrhea. .
Industry: This compound is incorporated into shampoos and creams for its antimicrobial properties.
Mechanism of Action
Target of Action
Chloroxine is an antibacterial agent that is effective against a variety of organisms. Its primary targets include Streptococci, Staphylococci, Candida, Candida albicans, Shigella, and Trichomonads . These organisms are responsible for various infections in humans, and this compound’s action against them helps in the treatment of these infections.
Mode of Action
It is known to havebacteriostatic, fungistatic, and antiprotozoal properties . It is believed that this compound may slow down mitotic activity in the epidermis, thereby reducing excessive scaling associated with dandruff or seborrheic dermatitis of the scalp . Additionally, this compound induces SOS-DNA repair in E. coli, suggesting that it may be genotoxic to bacteria .
Biochemical Pathways
Its ability to slow down mitotic activity suggests that it may interfere with cell division and growth in targeted organisms
Pharmacokinetics
It is known that this compound is extensively distributed, with a volume of distribution of 200 to 800 l/kg when calculated from plasma concentrations . This compound is 60% bound to plasma proteins and equally cleared by the kidney and liver .
Result of Action
The action of this compound results in the reduction of excessive scaling associated with dandruff or seborrheic dermatitis of the scalp . It also has an antibacterial action, inhibiting the growth of gram-positive as well as some gram-negative organisms . Additionally, this compound has shown some antifungal activity against certain dermatophytes and yeasts .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Chloroxine has bacteriostatic, fungistatic, and antiprotozoal properties . It is effective against Streptococci, Staphylococci, Candida, Candida albicans, Shigella, and Trichomonads
Cellular Effects
This compound’s primary cellular effect is its ability to inhibit the growth of gram-positive as well as some gram-negative organisms . It also shows some antifungal activity against certain dermatophytes and yeasts
Molecular Mechanism
It may slow down mitotic activity in the epidermis, thereby reducing excessive scaling associated with dandruff or seborrheic dermatitis of the scalp . This compound may also induce SOS-DNA repair in E. coli, suggesting it may be genotoxic to bacteria .
Preparation Methods
Chloroxine was first prepared by A. Hebebrand in 1888 . The synthetic route involves the chlorination of 8-hydroxyquinoline to produce 5,7-dichloro-8-hydroxyquinoline. The reaction conditions typically require the use of chlorine gas and a suitable solvent, such as acetic acid, under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Chloroxine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include various substituted quinoline derivatives .
Comparison with Similar Compounds
Chloroxine is similar to other quinoline derivatives, such as chloroquine and hydroxychloroquine. it is unique in its specific use for treating dandruff and seborrheic dermatitis. Other similar compounds include:
Chloroquine: Primarily used as an antimalarial drug.
Hydroxychloroquine: Used for treating autoimmune diseases like lupus and rheumatoid arthritis.
Amodiaquine: Another antimalarial drug with a similar structure.
This compound’s uniqueness lies in its specific antibacterial and antifungal properties, making it suitable for topical applications in dermatology .
Properties
IUPAC Name |
5,7-dichloroquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKMLRRRCGAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022801 | |
Record name | Chloroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chloroxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.38e-01 g/L | |
Record name | Chloroxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Although the mechanism of action is not understood, chloroxine may slow down mitotic activity in the epidermis, thereby reducing excessive scaling associated with dandruff or seborrheic dermatitis of the scalp. Chloroxine induces SOS-DNA repair in E. coli, so chloroxine may be genotoxic to bacteria. | |
Record name | Chloroxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01243 | |
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CAS No. |
773-76-2 | |
Record name | Chloroxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chloroxine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloroxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01243 | |
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Record name | chloroxine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758398 | |
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Record name | chloroxine | |
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Record name | 8-Quinolinol, 5,7-dichloro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Chloroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dichloroquinolin-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.144 | |
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Record name | CHLOROXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8BD50I8B | |
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Record name | Chloroxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179.5 °C | |
Record name | Chloroxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01243 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chloroxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known targets of chloroxine?
A1: this compound has been shown to interact with several targets, including:
- Kappa-type opioid receptor (OPRK1): this compound acts as an agonist of OPRK1, potentially contributing to its synergistic effect with carboplatin in chemo-resistant ovarian cancer cells. []
- Histamine receptor 2 (HRH2): this compound blocks HRH2, suggesting a potential role in modulating gastric acid secretion. [, ]
- Cystathionine beta synthase (CBS): this compound inhibits CBS enzymatic activity, highlighting its potential therapeutic role in CBS-related disorders. []
- PI3K/AKT/mTOR signaling pathway: this compound has been shown to inhibit this pathway, contributing to its potential anti-cancer effects in pancreatic cancer. []
Q2: How does this compound interact with the kappa-type opioid receptor (OPRK1) and what are the downstream effects?
A2: While the exact binding mechanism remains to be elucidated, studies using OPRK1 agonists and antagonists suggest that this compound binds to and activates OPRK1. [] This activation, in combination with carboplatin, leads to increased cell death in chemo-resistant ovarian cancer cells. [] The specific downstream signaling pathways involved require further investigation.
Q3: How does the interaction of this compound with HRH2 differ from other HRH2 blockers?
A3: Traditional HRH2 blockers interact with both ends of the HRH2 binding site. [] In contrast, this compound appears to bind to only one end, engaging with either the D98/Y250 or T190/D186 region. [] This unique binding mode may contribute to its distinct pharmacological profile.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C9H5Cl2NO, and its molecular weight is 214.04 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, several studies have utilized spectroscopic techniques to characterize this compound and its interactions with biological targets. These techniques include:
- UV-Visible Spectroscopy: Used to study the interaction of this compound with silver nanoparticles [, ] and to develop analytical methods for its quantification. [, ]
- Fluorescence Spectroscopy: Employed to investigate the binding of this compound to proteins like human serum albumin (HSA) [] and hemoglobin. [] It has also been used for the development of sensitive analytical methods. [, ]
- Circular Dichroism Spectroscopy: Utilized to evaluate the impact of this compound on the secondary structure of proteins like hemoglobin [] and cytochrome c. []
Q6: How do structural modifications of this compound impact its activity?
A6: Studies on this compound analogs reveal key structural features for activity:
- 8-Hydroxyquinoline core: This structure is essential for the activity of this compound and its analogs. [, , ]
- Dihalogenation: Compounds with dihalogenation at the C5 and C7 positions of the 8-hydroxyquinoline ring, particularly chlorine, exhibit potent antifungal activity against Candida auris. [, ]
- Substitution at other positions: Minor modifications to the this compound structure can abolish its activity against Burkholderia thailandensis. [, ] This suggests a specific interaction with a target and highlights the importance of the specific substitution pattern for activity.
Q7: Are there any formulation strategies to improve this compound's stability, solubility, or bioavailability?
A7: Research highlights the use of nanoformulations to enhance this compound's properties:
- Nanocrystalline formulations: Nanocrystalline this compound displays broad-spectrum antimicrobial activity and improved skin tolerability in mice. []
- This compound-conjugated silver nanoflowers: This formulation demonstrates promising antimicrobial activity and wound healing properties. []
Q8: What is the in vitro efficacy of this compound against various pathogens?
A8: this compound exhibits in vitro activity against:
- Bacteria: Burkholderia thailandensis, Burkholderia pseudomallei, Staphylococcus aureus (including methicillin-resistant strains). [, , ]
- Fungi: Candida auris and other Candida species. [, , ]
Q9: What animal models have been used to study the efficacy of this compound?
A9:
- Mouse model of skin irritation: Used to assess the tolerability of nanocrystalline this compound. []
- Mouse model of cutaneous wound healing: Employed to evaluate the wound healing potential of this compound-conjugated silver nanoflowers. []
- Mouse model of ovarian cancer: Used to study the effect of this compound in combination with carboplatin on tumor growth. []
Q10: What are the known mechanisms of resistance to this compound?
A10: In Candida auris, resistance to clioquinol (a this compound analog) has been linked to mutations in:
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